(3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
CAS No.: 1086375-01-0
Cat. No.: VC2627027
Molecular Formula: C12H12F3NO2
Molecular Weight: 259.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1086375-01-0 |
|---|---|
| Molecular Formula | C12H12F3NO2 |
| Molecular Weight | 259.22 g/mol |
| IUPAC Name | (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H12F3NO2/c13-12(14,15)9-2-1-3-10(6-9)16-5-4-8(7-16)11(17)18/h1-3,6,8H,4-5,7H2,(H,17,18)/t8-/m0/s1 |
| Standard InChI Key | CZIOUWDZWLZPSH-QMMMGPOBSA-N |
| Isomeric SMILES | C1CN(C[C@H]1C(=O)O)C2=CC=CC(=C2)C(F)(F)F |
| SMILES | C1CN(CC1C(=O)O)C2=CC=CC(=C2)C(F)(F)F |
| Canonical SMILES | C1CN(CC1C(=O)O)C2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structure
(3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid represents a specialized chemical entity characterized by several distinctive structural features. The compound contains a pyrrolidine ring system with a carboxylic acid group at the 3-position, along with a 3-(trifluoromethyl)phenyl group attached to the pyrrolidine nitrogen. The (3S) designation indicates specific stereochemistry at the 3-position of the pyrrolidine ring, which may be critical for certain biological activities.
Basic Identification Parameters
The key identification parameters for this compound provide researchers with the necessary information for proper classification and handling:
| Parameter | Value |
|---|---|
| Chemical Name | (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
| CAS Registry Number | 1086375-01-0 |
| Molecular Formula | C12H12F3NO2 |
| Molecular Weight | 259.22 g/mol |
| PubChem CID | 51063840 |
| Standard InChI | InChI=1S/C12H12F3NO2/c13-12(14,15)9-2-1-3-10(6-9)16-5-4-8(7-16)11(17)18/h1-3,6,8H,4-5,7H2,(H,17,18) |
| Standard InChIKey | CZIOUWDZWLZPSH-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C(=O)O)C2=CC=CC(=C2)C(F)(F)F |
These identification parameters are essential for database searches, regulatory documentation, and laboratory protocols when working with this compound .
Structural Characteristics
The molecular structure of (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid features several key components that influence its chemical behavior and potential applications:
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A five-membered pyrrolidine heterocyclic ring containing a nitrogen atom
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A carboxylic acid functional group at the 3-position of the pyrrolidine ring
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A phenyl ring connected to the pyrrolidine nitrogen
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A trifluoromethyl (CF3) group at the meta (3) position of the phenyl ring
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Specific (3S) stereochemistry at the carbon bearing the carboxylic acid group
The trifluoromethyl group is particularly significant as it contributes to the compound's enhanced lipophilicity and metabolic stability. These properties can significantly improve the pharmacokinetic profile of compounds containing this moiety.
Physical and Chemical Properties
Understanding the physical and chemical properties of (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is crucial for predicting its behavior in various research applications and developing appropriate handling protocols.
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be inferred for (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid:
| Property | Description |
|---|---|
| Physical State | Likely a crystalline solid at room temperature |
| Molecular Weight | 259.22 g/mol |
| Solubility | Likely limited water solubility; better solubility in organic solvents |
| Melting Point | Not specified in available data |
| pKa | Estimated to have an acidic pKa from the carboxylic acid group |
The presence of the trifluoromethyl group significantly influences the physical properties of this compound, particularly its solubility characteristics and crystal packing behavior .
Chemical Behavior
The chemical behavior of (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is determined by its functional groups and their interactions:
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Acid-Base Properties: The carboxylic acid group can participate in acid-base reactions, allowing for salt formation which may enhance solubility in aqueous media.
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Lipophilicity: The trifluoromethyl group significantly enhances the compound's lipophilicity, potentially improving membrane permeability and affecting its distribution in biological systems.
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Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, potentially influencing crystal structure, solubility, and interactions with biological targets.
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Metabolic Stability: The trifluoromethyl group typically enhances metabolic stability by resisting oxidative metabolism, which can be advantageous for pharmaceutical applications.
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Reactivity: The carboxylic acid functionality provides a handle for various chemical transformations, including esterification, amide formation, and reduction reactions.
Synthesis and Reactions
Chemical Transformations
The functional groups present in (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid allow for various chemical transformations that may be useful in creating derivatives with modified properties:
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Carboxylic Acid Modifications:
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Esterification to produce various esters
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Amide formation through reaction with amines
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Reduction to corresponding alcohols
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Salt formation to alter solubility properties
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Nitrogen Modifications:
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The tertiary nitrogen of the pyrrolidine is fully substituted in this compound, limiting direct N-functionalization
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Ring Modifications:
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Functionalization of the pyrrolidine ring at unsubstituted positions
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Potential for stereochemical modifications under specific reaction conditions
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These transformations enable the development of structural analogs with potentially different biological activities and physicochemical properties.
Comparison with Related Compounds
To better understand the potential applications and properties of (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several related compounds appear in the search results, providing context for understanding structural variations and their effects:
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | C12H12F3NO2 | Reference compound |
| 2-Trifluoromethyl-pyrrolidine-3-carboxylic acid | C6H8F3NO2 | CF3 directly on pyrrolidine at position 2; no phenyl group |
| (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride | C6H9ClF3NO2 | CF3 on pyrrolidine at position 4; carboxylic acid at position 2; hydrochloride salt |
| Trans (+/-) 4-(Trifluoromethyl)Pyrrolidine-3-Carboxylic Acid Methyl Ester Hydrochloride | C7H10F3NO2·HCl | CF3 on pyrrolidine at position 4; methyl ester instead of free acid |
These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and biological activity .
Structure-Property Relationships
Comparing (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid with its structural analogs reveals important structure-property relationships:
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Position of the CF3 Group:
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CF3 on the phenyl ring (as in our target compound) versus directly on the pyrrolidine ring (as in related compounds) likely results in different electronic effects and metabolic profiles
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The phenyl-CF3 arrangement may provide greater flexibility in molecular conformation while maintaining metabolic stability
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Position of the Carboxylic Acid:
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Carboxylic acid at position 3 versus position 2 (as in some analogs) affects the spatial orientation and potentially the binding to biological targets
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Different positions may also influence the acidity of the carboxylic acid due to varying electronic environments
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Salt Forms vs. Free Acid:
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Hydrochloride salts (present in some analogs) typically have increased water solubility compared to the free acid forms
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Salt forms may exhibit different crystallinity, stability, and dissolution properties
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Ester vs. Free Acid:
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Methyl ester derivatives generally show increased lipophilicity and cell permeability
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Esters may function as prodrugs, requiring in vivo hydrolysis to release the active acid form
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These structure-property relationships provide valuable insights for the rational design of derivatives with optimized properties for specific applications .
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